{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol
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Description
The compound “{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains benzyl groups, which are phenyl groups attached to a methylene (-CH2-) group, and a sulfonyl group, which is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The imidazole ring could potentially undergo electrophilic aromatic substitution reactions . The benzyl groups could potentially undergo nucleophilic substitution reactions . The sulfonyl group could potentially undergo reactions with nucleophiles, leading to the replacement of the sulfur-bound hydrogen atoms .Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . This could suggest that the compound might interact with its targets through electrophilic substitution.
Biochemical Pathways
It is known that indole derivatives can affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that indole derivatives possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
[3-benzyl-2-[(4-chlorophenyl)methylsulfonyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-16-8-6-15(7-9-16)13-25(23,24)18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDYPJSJXPLTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2S(=O)(=O)CC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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